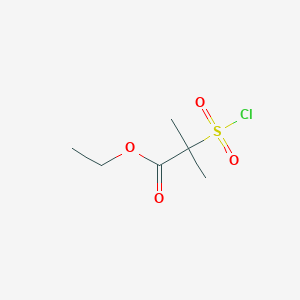

Ethyl 2-(chlorosulfonyl)-2-methylpropanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to Ethyl 2-(chlorosulfonyl)-2-methylpropanoate involves key developments and methodologies that enable efficient production. For instance, an efficient synthesis approach reported involves the ethanolysis of tertiary alkyl bromide, leading to chloromethyl esters through a series of optimized steps (Ragan et al., 2010). Another example is the preparation of ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate, showcasing the application of reaction mechanisms for potential bioactivity (Navarrete-Vázquez et al., 2011).

Molecular Structure Analysis

The molecular structure of compounds similar to Ethyl 2-(chlorosulfonyl)-2-methylpropanoate is often characterized using techniques like X-ray diffraction. For example, ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate was prepared and its crystal structure determined, providing insight into its geometric configuration and intermolecular interactions (Johnson et al., 2006).

Chemical Reactions and Properties

The chemical reactions involving Ethyl 2-(chlorosulfonyl)-2-methylpropanoate derivatives can be complex, involving multiple steps and conditions that affect their outcomes. For instance, the deprotonation of ethyl (E)-2-alkenoates has been shown to yield products through specific reaction paths, highlighting the importance of ester conformations in determining reaction outcomes (Krebs, 1981).

Physical Properties Analysis

The physical properties of Ethyl 2-(chlorosulfonyl)-2-methylpropanoate and related compounds are essential for their application in various chemical processes. Studies on the thermolysis of similar compounds provide valuable data on their thermal stability and decomposition pathways, which are crucial for their safe handling and application in synthesis processes (King & Khemani, 1985).

Chemical Properties Analysis

Understanding the chemical properties, including reactivity and interaction with other compounds, is vital. The conversion of 2-sulfinylated 2-alkenoate esters to (2E,4E)-2,4-alkadienoate esters by pyrolysis demonstrates the complex chemical behavior and potential transformations that can occur under specific conditions (Tanikaga et al., 1984).

科学的研究の応用

Ethylene and Its Derivatives in Plant Science

- Regulating Plant Growth and Ripening : Ethylene plays a crucial role in the growth and ripening of plants. Compounds like 1-Methylcyclopropene (1-MCP) have been studied for their ability to inhibit ethylene action, leading to major advances in understanding ethylene's role in plants. 1-MCP is effective in preventing ethylene effects in a wide range of fruits, vegetables, and floriculture crops, highlighting the potential for ethylene and its derivatives in controlling agricultural outcomes (Blankenship & Dole, 2003).

Chemical Recycling and Environmental Management

- Chemical Recycling of Polymers : Research into the chemical recycling of poly(ethylene terephthalate) (PET) showcases the broader applicability of ethyl and methyl esters in breaking down and repurposing polymers. Techniques like hydrolysis, using alkaline or acidic conditions, allow for the recovery of monomers like terephthalic acid, which can be repolymerized. This process underscores the importance of chemical recycling in addressing solid waste and conserving petrochemical products (Karayannidis & Achilias, 2007).

Ethylene Oxide in Sterilization

- Medical Device Sterilization : Ethylene oxide is a critical sterilizing agent for medical devices. Recent advancements have highlighted its importance in sterilization processes, emphasizing the need for cycle design and validation. This area of research is significant for improving the safety and efficacy of medical sterilization techniques (Mendes, Brandão, & Silva, 2007).

Toxicity and Environmental Fate of Ethyl Derivatives

- Toxicity and Biodegradation : The environmental fate and toxicity of compounds like Ethyl tertiary-Butyl Ether (ETBE) and Ethylmercury have been extensively studied. These works highlight the complexities of assessing the environmental and health impacts of chemical compounds, underscoring the importance of understanding their biodegradation pathways and toxic effects (Mcgregor, 2007); (Kern et al., 2019).

Safety and Hazards

特性

IUPAC Name |

ethyl 2-chlorosulfonyl-2-methylpropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO4S/c1-4-11-5(8)6(2,3)12(7,9)10/h4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDPDYSDJJGMSED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(chlorosulfonyl)-2-methylpropanoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(2,2-dimethoxyethyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-ylhydrosulfide](/img/structure/B2496737.png)

![2-(4-(1-(4-chlorophenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol](/img/structure/B2496738.png)

![N-(5-chloro-2-methoxyphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2496740.png)

![2-[(2-Methoxybenzyl)amino]-5-nitrobenzonitrile](/img/structure/B2496747.png)

![3-(1-(Benzo[b]thiophene-2-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione](/img/structure/B2496755.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2496757.png)